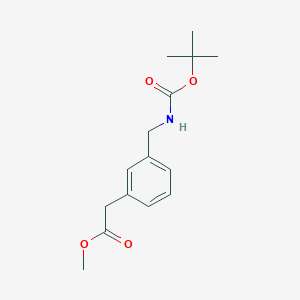

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is an organic compound with the molecular formula C15H21NO4. It is commonly used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate typically involves the reaction of potassium tert-butoxide with methyl-2-(diphenylmethyleneamino)acetate in tetrahydrofuran at 0°C under a nitrogen atmosphere. Benzoyl chloride is then added to the reaction mixture . This method is efficient and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using sodium borohydride in methanol at -40°C to yield the erythro isomer.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol at -40°C.

Inversion: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Major Products Formed

Erythro Isomer: Obtained through reduction.

Threo Isomer: Obtained through inversion of the erythro isomer.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate has a wide range of applications in scientific research, including:

Drug Discovery: Used as a reference standard in pharmaceutical testing.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Material Science: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups within the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Methyl ({2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)acetate

- Methyl 2-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)acetate

Uniqueness

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is unique due to its specific structure, which includes a phenylacetate moiety and a tert-butoxycarbonyl-protected amine. This combination makes it particularly useful in organic synthesis and pharmaceutical applications, where selective protection and deprotection of functional groups are crucial.

Biologische Aktivität

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS: 132691-38-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.34 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and solubility of amines in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Boc group may facilitate the compound's ability to penetrate cellular membranes and modulate protein interactions.

Enzyme Inhibition

Research has indicated that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, studies have shown that derivatives containing Boc groups can act as reversible inhibitors of proteases, which are critical in various physiological processes and disease states.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the side chains could enhance the potency against resistant strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Studies

- Anticancer Activity : A recent study highlighted the potential anticancer properties of compounds similar to this compound. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

Recent literature has explored the synthesis and optimization of related compounds with enhanced biological activities. For instance, a study published in the Journal of Medicinal Chemistry detailed the structure-activity relationship (SAR) of similar derivatives, emphasizing how variations in functional groups can significantly impact their biological efficacy.

Summary of Findings

- Inhibition of Enzymes : Compounds with similar structures have shown promising inhibition against key enzymes involved in metabolic pathways.

- Antimicrobial Efficacy : Significant activity against both Gram-positive and Gram-negative bacteria was observed.

- Potential in Cancer Therapy : Indications of anticancer activity suggest further exploration for therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCXALUSHYMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599522 |

Source

|

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-38-4 |

Source

|

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.